

In-Depth Technical Guide: 8-Bromo-4-chloro-3-iodoquinoline

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Compound of Interest

Compound Name: 8-Bromo-4-chloro-3-iodoquinoline

Cat. No.: B12103062

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **8-Bromo-4-chloro-3-iodoquinoline**, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery.

Core Compound Data

Molecular Weight: 368.40 g/mol

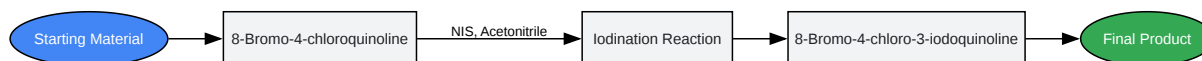
The molecular weight of **8-Bromo-4-chloro-3-iodoquinoline** has been calculated based on its molecular formula, C₉H₄BrClIN. This value is crucial for stoichiometric calculations in synthesis and for the interpretation of mass spectrometry data.

Property	Value
Molecular Formula	C ₉ H ₄ BrClIN
Molecular Weight	368.40 g/mol
CAS Number	Not available

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **8-Bromo-4-chloro-3-iodoquinoline** is not readily available in the searched literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as 6-bromo-4-iodoquinoline. The proposed synthesis involves a two-step process starting from 8-bromo-4-chloroquinoline.

Proposed Synthesis Workflow



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Caption: Proposed synthesis of **8-Bromo-4-chloro-3-iodoquinoline**.

Experimental Protocol: Iodination of 8-Bromo-4-chloroquinoline (Proposed)

This protocol is based on established methods for the iodination of quinoline scaffolds.

- **Dissolution:** Dissolve 8-bromo-4-chloroquinoline (1 equivalent) in a suitable organic solvent, such as acetonitrile or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Iodinating Agent:** To the stirred solution, add N-iodosuccinimide (NIS) (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Reaction Time and Temperature:** Stir the reaction mixture at room temperature for a period of 12 to 24 hours, or until TLC analysis indicates the complete consumption of the starting material.
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- **Extraction:** Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column

chromatography on silica gel to yield the desired **8-Bromo-4-chloro-3-iodoquinoline**.

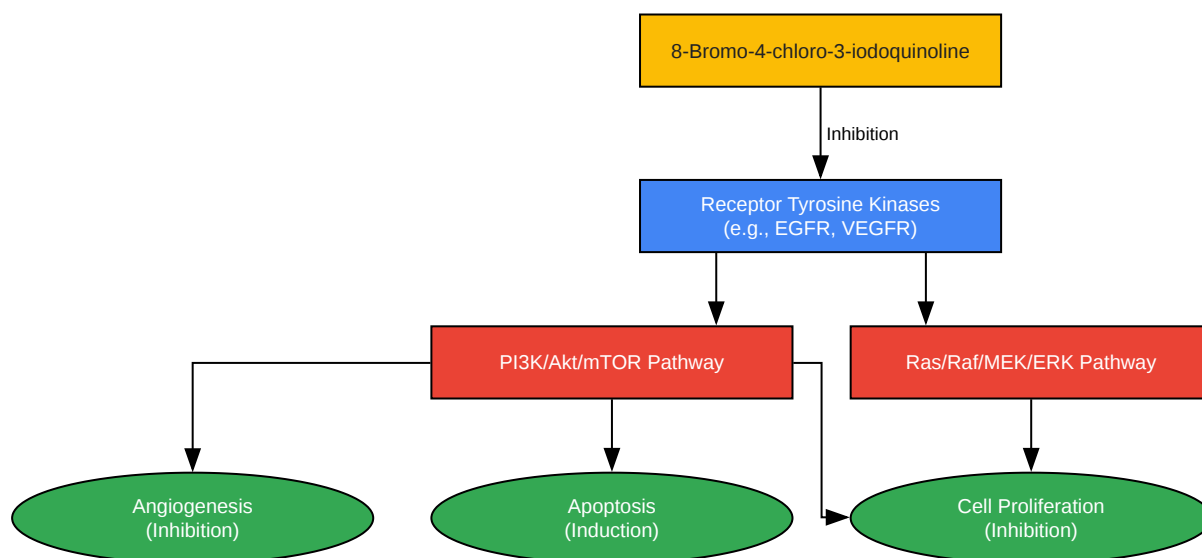
Potential Biological Significance and Signaling Pathways

Halogenated quinolines as a class of compounds have garnered significant attention in drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties.[1] While specific studies on **8-Bromo-4-chloro-3-iodoquinoline** are limited, research on analogous compounds suggests potential mechanisms of action and involvement in key cellular signaling pathways.

Anticancer Activity (Hypothesized)

Derivatives of quinoline have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.[1] The mechanism of action for many quinoline-based anticancer agents involves the modulation of critical signaling pathways that are often dysregulated in cancer.

Potential Signaling Pathway Involvement



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Caption: Potential signaling pathways modulated by halogenated quinolines.

This diagram illustrates how halogenated quinolines might exert their anticancer effects by inhibiting receptor tyrosine kinases, which in turn would downregulate pro-survival signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This inhibition can lead to a decrease in cell proliferation and angiogenesis, and an induction of apoptosis in cancer cells.

Future Directions

Further research is warranted to elucidate the precise biological activities and mechanisms of action of **8-Bromo-4-chloro-3-iodoquinoline**. Key areas for future investigation include:

- **Definitive Synthesis and Characterization:** Development and validation of a robust synthetic protocol followed by comprehensive characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography.
- **In Vitro Biological Evaluation:** Screening the compound against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.
- **Mechanism of Action Studies:** Investigating the specific molecular targets and signaling pathways affected by the compound to understand its mode of action.

The information presented in this guide provides a foundational understanding of **8-Bromo-4-chloro-3-iodoquinoline** and highlights its potential as a scaffold for the development of novel therapeutic agents.

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References

- 1. 7-Bromo-4-chloro-3-iodo-8-methylquinoline | 1431364-05-4 | Benchchem [benchchem.com]

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